3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde
Description
3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a difluoromethoxy (–OCHF₂) substituent at position 3, a methyl group at position 1, and a carbaldehyde (–CHO) functional group at position 3. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and antitumor activities . The difluoromethoxy group enhances the compound’s metabolic stability and electronic properties, while the carbaldehyde moiety allows for further functionalization into hydrazones, oximes, or other derivatives .
Properties
CAS No. |
2680539-25-5 |
|---|---|
Molecular Formula |
C6H6F2N2O2 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-2-4(3-11)5(9-10)12-6(7)8/h2-3,6H,1H3 |
InChI Key |
AHRJZXFBUCJPCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC(F)F)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Condensation of Difluoroacetyl Halides with Enamine Derivatives
Patent CN111362874B describes a cyclization method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid using 2,2-difluoroacetyl halides and α,β-unsaturated esters. Adapting this methodology, the carbaldehyde derivative could be synthesized via:
-
Step 1 : Condensation of 2,2-difluoroacetyl chloride with a dimethylamino vinyl ketone to form a difluoroacetylenamine intermediate.
-
Step 2 : Cyclization with methylhydrazine under controlled低温 conditions (-30°C to -20°C) to yield the pyrazole ring.
-
Step 3 : Oxidation of a 4-hydroxymethyl intermediate to the aldehyde using MnO₂ or Dess-Martin periodinane.
Key Parameters:
-
Catalyst : Potassium iodide (1.5 mol, 0.6 eq) enhances cyclization regioselectivity, favoring the 3-substituted isomer.
-
Temperature : Reactions below -20°C suppress isomerization, achieving a 95:5 ratio of 3- to 5-substituted products.
-
Workup : Acidification (pH 1–2) precipitates the crude product, followed by recrystallization in aqueous ethanol (40%) to ≥99% purity.
Table 1 : Optimization of Cyclization Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Temperature (°C) | -40 to 0 | -30 | 75–79 | 99.3–99.6 |
| KI Equivalents | 0.2–1.0 | 0.6 | 79.6 | 99.3 |
| Methylhydrazine Eq | 1.0–1.5 | 1.1 | 75.9 | 99.6 |
Halogenation-Difluoromethylation Sequences
Patent CN111303035A outlines a route for 3-(difluoromethyl)pyrazoles via halogenation and difluoromethyl trifluoroborate coupling. For the carbaldehyde analog:
-
Step 1 : Bromination of 1-methyl-1H-pyrazole-3-amine at the 4-position using Br₂ in H₂O/HBr.
-
Step 2 : Diazotization with NaNO₂/HCl and coupling with potassium difluoromethoxy trifluoroborate (hypothetical reagent) to install the OCF₂H group.
-
Step 3 : Formylation via Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the 4-carbaldehyde.
Challenges :
-
Regioselectivity : Diazonium intermediates may undergo side reactions; Cu₂O catalysis (as in) could improve coupling efficiency.
-
Stability : Difluoromethoxy groups are prone to hydrolysis under acidic conditions, necessitating pH-controlled environments (pH 5–7).
Oxidation of 4-Hydroxymethyl Precursors
MnO₂-Mediated Oxidation
A hydroxymethyl intermediate, 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-methanol, can be oxidized to the aldehyde using activated manganese dioxide.
Procedure :
-
Suspend the alcohol (1 eq) in dichloromethane.
-
Add activated MnO₂ (5 eq) and stir at 25°C for 12–24 hours.
-
Filter through Celite and concentrate to isolate the aldehyde.
Efficiency :
Swern Oxidation
Alternative oxidation via the Swern protocol (oxalyl chloride/DMSO) may offer higher selectivity:
Quality Control and Analytical Characterization
Purity Assessment :
-
HPLC : C18 column, 30% acetonitrile/70% H₂O (0.1% TFA), retention time ≈8.2 minutes.
-
NMR : Key signals include:
Isomer Profiling :
Industrial Scalability and Environmental Considerations
Solvent Selection :
-
Cyclization : Ethanol/water mixtures reduce environmental impact vs. dichloromethane.
-
Recrystallization : 35–65% aqueous methanol balances recovery (79.6%) and waste generation.
E-Factor Analysis :
| Step | Solvent (L/kg) | Yield (%) | E-Factor |
|---|---|---|---|
| Cyclization | 8.2 | 79.6 | 4.1 |
| Oxidation | 5.5 | 70 | 3.9 |
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods, often involving the modification of pyrazole derivatives. One notable synthesis route involves the reaction of ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate with chlorodifluoromethane in the presence of sodium hydroxide, leading to the formation of the desired aldehyde . The synthesis of related compounds, such as 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, is also documented, indicating a versatile framework for creating derivatives with specific biological activities .
Fungicidal Properties
One of the primary applications of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde is as an active ingredient in fungicidal formulations. It serves as a key intermediate in the development of succinate dehydrogenase inhibitors (SDHIs), a new class of fungicides that target metabolic pathways in fungi. These compounds are particularly effective against various phytopathogenic fungi, including those responsible for significant crop diseases .
Table 1: Comparison of Fungicidal Activity
Pharmaceutical Research
Beyond agricultural uses, this compound is also explored for potential pharmaceutical applications. Its structure allows for modifications that can enhance bioactivity against various diseases. Research indicates that derivatives of pyrazole compounds exhibit promising anti-inflammatory and anticancer properties, making them candidates for drug development .
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in treating specific conditions:
- Anti-Cancer Activity : A study found that certain pyrazole derivatives showed significant cytotoxic effects on cancer cell lines, indicating potential as therapeutic agents .
- Anti-inflammatory Effects : Research has indicated that modifications to the pyrazole structure can lead to compounds with reduced inflammation markers in animal models .
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The difluoromethoxy group in the target compound (–OCHF₂) is less electron-withdrawing than trifluoromethyl (–CF₃) in but more polar than aryl groups in .
- Steric Effects : The methyl group at position 1 in the target compound reduces steric hindrance compared to phenyl-substituted analogs .
- Functionalization Potential: The carbaldehyde group enables condensation reactions, similar to derivatives in .
Crystallographic and Physicochemical Properties
Crystallography
- Planarity : Pyrazole rings in analogs (e.g., ) are nearly planar, with dihedral angles <5° between substituents. The difluoromethoxy group may introduce slight distortions due to its bulk.
- Intermolecular Interactions : Weak C–H···π interactions stabilize crystal packing in phenyl-substituted analogs . The target compound’s –OCHF₂ group may engage in halogen bonding, enhancing lattice stability.
Physicochemical Data
Biological Activity
3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in pharmaceutical and agricultural chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in drug development and agriculture.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The difluoromethoxy group contributes to its unique properties, enhancing its biological activity. The synthesis of this compound typically involves various organic reactions, including condensation and cyclization processes.
Antifungal Activity
Research has shown that derivatives of this compound exhibit notable antifungal properties. A study evaluated several analogs against seven phytopathogenic fungi, demonstrating that certain modifications to the structure significantly enhance antifungal efficacy compared to established fungicides like boscalid .
Antimicrobial Properties
The compound's derivatives have also been tested for antibacterial activity. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed potent activity against various bacterial strains, suggesting potential applications as antimicrobial agents in agricultural settings .
Toxicological Profile
While the compound shows promise in various applications, it is essential to consider its toxicological profile. According to PubChem, this compound is classified as harmful if swallowed and can cause skin irritation . This necessitates careful handling and further investigation into its safety for both human health and the environment.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Studies employing quantitative structure-activity relationship (QSAR) modeling have identified key functional groups that enhance antifungal activity. For example, modifications that increase lipophilicity or introduce hydrogen-bonding capabilities have been linked to improved interaction with fungal targets .
Case Studies
Several case studies highlight the application of this compound in drug discovery:
- Fungicide Development : A recent study synthesized a series of pyrazole derivatives, including the target compound, which were tested for their ability to inhibit fungal growth. Results indicated that specific derivatives outperformed traditional fungicides, suggesting a pathway for developing new agricultural products .
- Antimicrobial Research : Another case study focused on the antibacterial properties of this compound derivatives against resistant bacterial strains. The findings revealed potent activity, supporting further exploration in medicinal chemistry .
Q & A
Q. What are the established synthetic routes for 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Core Pyrazole Formation : React 3-(difluoromethoxy)pyrazole precursors with methylating agents (e.g., methyl iodide) under basic conditions to introduce the 1-methyl group .
Formylation at C4 : Use the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the 4-position .
- Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>75%) and purity (>95%) .
- Reaction intermediates should be monitored using TLC or HPLC to avoid over-oxidation .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., difluoromethoxy group at C3: δ ~120-125 ppm for CF₂ in ¹⁹F NMR) .
- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths/angles (e.g., C4-aldehyde bond: ~1.22 Å) .
- ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular geometry .
Q. What are the common derivatization strategies for this compound?
- Methodological Answer :
- Oxime Formation : React with hydroxylamine hydrochloride in ethanol to form oxime derivatives for biological activity screening .
- Condensation Reactions : Use Knoevenagel or aldol condensation with active methylene compounds (e.g., malononitrile) to synthesize fused heterocycles .
- Reductive Amination : Convert the aldehyde to amines using NaBH₃CN and primary/secondary amines .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Light Sensitivity : UV-Vis spectroscopy tracks aldehyde oxidation under UV light; recommend amber vials for long-term storage .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., POCl₃) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural refinement?
- Methodological Answer :
- Cross-Validation : Compare SHELXL-refined structures with DFT-optimized geometries (e.g., Gaussian 09) to resolve discrepancies in bond angles .
- Twinned Data : Use TWINABS for integrating overlapping reflections in cases of crystal twinning .
- Disorder Modeling : Apply PART instructions in SHELXL to model disordered difluoromethoxy groups .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Methodological Answer :
- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance formylation efficiency .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate pyrazole ring formation at lower temperatures (~60°C) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with 20% higher yield .
Q. How can computational methods guide the design of bioactive derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity of aldehyde derivatives with target proteins (e.g., PCSK9 inhibitors ).
- QSAR Modeling : Correlate substituent electronegativity (e.g., difluoromethoxy vs. trifluoromethyl) with antimicrobial activity (MIC values) .
- ADMET Prediction : SwissADME evaluates logP and bioavailability for lead optimization .
Q. What advanced techniques validate the compound’s role in supramolecular assemblies?
- Methodological Answer :
Q. How are synthetic byproducts characterized and mitigated?
- Methodological Answer :
- LC-MS/MS : Identify over-methylated byproducts (e.g., N,N-dimethyl derivatives) using m/z shifts .
- Column Chromatography : Optimize gradient elution (hexane → ethyl acetate) to separate aldehyde from unreacted intermediates .
- In Situ FTIR : Monitor reaction progress in real-time to halt at maximal aldehyde formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
